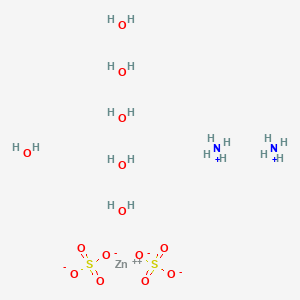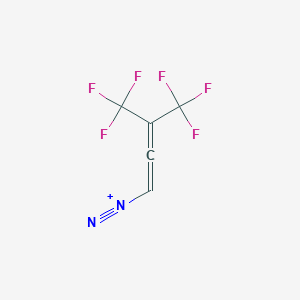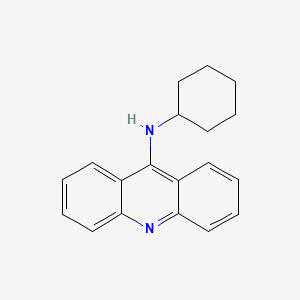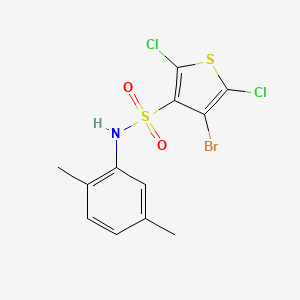
Diammonium zinc disulfate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium zinc disulfate hexahydrate is an inorganic compound with the chemical formula ((NH_4)_2Zn(SO_4)_2 \cdot 6H_2O). This compound is known for its crystalline structure and solubility in water. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium zinc disulfate hexahydrate can be synthesized through the reaction of zinc sulfate and ammonium sulfate in the presence of water. The reaction typically involves dissolving zinc sulfate and ammonium sulfate in water, followed by crystallization to obtain the hexahydrate form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing of zinc sulfate and ammonium sulfate solutions. The mixture is then subjected to controlled crystallization processes to yield the desired hexahydrate crystals .
Chemical Reactions Analysis
Types of Reactions: Diammonium zinc disulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different zinc and sulfur-containing products.
Reduction: It can be reduced to simpler zinc and sulfur compounds.
Substitution: The ammonium ions in the compound can be substituted with other cations in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other salts or acids can lead to substitution.
Major Products Formed:
Oxidation: Zinc oxide and sulfuric acid.
Reduction: Zinc metal and ammonium sulfate.
Substitution: Various zinc salts depending on the substituting reagent.
Scientific Research Applications
Diammonium zinc disulfate hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects, including its role in enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in wound healing and anti-inflammatory treatments.
Industry: It is used in the production of flame retardants, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diammonium zinc disulfate hexahydrate involves the release of zinc ions, which interact with various enzymes and proteins in cells. Zinc ions play a crucial role in DNA replication, protein synthesis, and cell division. The compound’s effects are mediated through these interactions, influencing various biological pathways .
Comparison with Similar Compounds
Zinc sulfate: Another zinc-containing compound with similar applications but different hydration states.
Ammonium zinc sulfate: Similar in composition but differs in the number of ammonium ions and hydration state.
Zinc carbonate: Used in similar applications but has different chemical properties and reactivity.
Uniqueness: Diammonium zinc disulfate hexahydrate is unique due to its specific crystalline structure and hydration state, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over zinc ion release and reactivity .
Properties
CAS No. |
7783-24-6 |
|---|---|
Molecular Formula |
H20N2O14S2Zn |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
diazanium;zinc;disulfate;hexahydrate |
InChI |
InChI=1S/2H3N.2H2O4S.6H2O.Zn/c;;2*1-5(2,3)4;;;;;;;/h2*1H3;2*(H2,1,2,3,4);6*1H2;/q;;;;;;;;;;+2/p-2 |
InChI Key |
TXGQALXWGNPMKD-UHFFFAOYSA-L |
Canonical SMILES |
[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2] |
Color/Form |
WHITE MONOCLINIC CRYSTALS |
density |
1.931 |
physical_description |
White solid; [HSDB] |
Related CAS |
13814-87-4 (Parent) 23713-49-7 (Parent) |
solubility |
SOLUBILITY (G/100 CC WATER): 7 G @ 0 °C, 42 G @ 80 °C /ANHYDROUS/ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)
![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)


![N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14174820.png)

![2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14174832.png)
